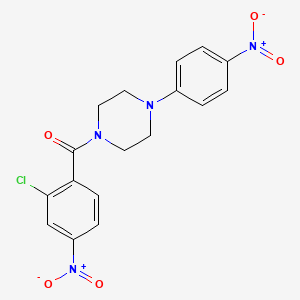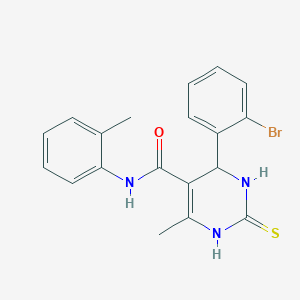![molecular formula C19H19N3O4S B5212088 N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5212088.png)
N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide, also known as MI-77301, is a small molecule inhibitor of the p53-MDM2 interaction. The p53 protein is a tumor suppressor that plays a crucial role in regulating cell growth and preventing cancer development. However, in many types of cancer, the p53 pathway is disrupted, leading to uncontrolled cell growth and tumor formation. MDM2 is an oncoprotein that binds to and inhibits p53, thereby promoting tumor growth. MI-77301 is designed to disrupt the p53-MDM2 interaction, allowing p53 to function normally and potentially inhibiting tumor growth.
作用機序
N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide works by disrupting the p53-MDM2 interaction, allowing p53 to function normally and potentially inhibiting tumor growth. Specifically, N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide binds to the p53-binding pocket of MDM2, preventing MDM2 from binding to and inhibiting p53. This leads to the stabilization and activation of p53, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting the p53-MDM2 interaction, N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide can also induce the expression of p53 target genes, leading to cell cycle arrest and apoptosis. N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to inhibit the growth and survival of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
実験室実験の利点と制限
N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has also shown good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has some limitations, including potential off-target effects and toxicity at high doses. Further studies are needed to fully evaluate the safety and efficacy of N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide in preclinical and clinical settings.
将来の方向性
N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has several potential future directions for research. One area of interest is the development of combination therapies that target multiple pathways involved in cancer development and progression. N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and it may also have synergistic effects with other targeted therapies. Another area of interest is the development of N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide analogs with improved potency and selectivity. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide in cancer patients and to determine the optimal dosing and treatment regimens.
合成法
N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide was synthesized by a team of researchers led by Dr. Shaomeng Wang at the University of Michigan. The synthesis method involves several steps, including the preparation of intermediates and the final coupling of the benzamide and sulfonyl groups. The final product is obtained in high yield and purity.
科学的研究の応用
N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has shown promising results in inhibiting tumor growth in various cancer types, including breast, lung, and colon cancer. N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing their effectiveness.
特性
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-13-4-10-17(11-5-13)27(24,25)22(3)16-8-6-15(7-9-16)19(23)20-18-12-14(2)26-21-18/h4-12H,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHZNVHXMYRWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline](/img/structure/B5212008.png)

![2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate](/img/structure/B5212018.png)


![7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5212037.png)
![5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212045.png)



![((2S)-1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5212081.png)

![5-(2,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212119.png)
